molecular formula C10H20O5P2S2 B1584560 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide CAS No. 4090-51-1

1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide

Cat. No. B1584560
CAS RN: 4090-51-1
M. Wt: 346.3 g/mol
InChI Key: GAUFKBQSTGCCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide] (abbreviated as DMDPS) is a dioxaphosphorinane compound that has recently gained attention for its potential applications in various fields of scientific research. It is a colorless solid with a molecular weight of 288.32 g/mol, and it is structurally composed of two oxybis(5,5-dimethyl-2,2'-disulfide) rings connected by a 1,3,2-dioxaphosphorinane moiety. DMDPS is a relatively new compound, having been first synthesized in 2019. It has since been studied for its potential applications in fields such as organic synthesis, catalysis, and drug delivery.

Scientific Research Applications

Flame Retardant Properties

1,3,2-Dioxaphosphorinane derivatives, particularly 2,2′-oxybis-(5,5-dimethyl-1,3,2,-dioxaphosphorinane-2,2′-disulfide), have been extensively studied for their applications in flame-retardant finishing of polymers. They offer excellent fire protection properties and are environmentally friendly. Their solubility in supercritical CO2 has been measured, indicating their potential in flame-retardant finishing processes for materials like cotton (Liu et al., 2020). Additionally, investigations into the flame retardant action of this compound in cellulose have provided insights into its mechanism of enhancing water release and altering the onset of reactions during pyrolysis (Choudhary et al., 1985).

Chemical Synthesis and Structural Studies

The compound has been a focus in the synthesis of various chemical structures. Studies include the synthesis of derivatives like 4-aryl-1,3,2-dioxaphosphorinane-2-sulfides using Lawesson's reagent (He et al., 2000), and the preparation of chiral isocyanomethylphosphonate synthons using its derivatives (Weener et al., 1998). Conformational studies using NMR and IR spectroscopy have been conducted to understand the structural aspects of these compounds (Kombert & Grossmann, 1993).

Applications in Organic Synthesis

There are also applications of this compound in the synthesis of symmetrical and unsymmetrical disulfides and trisulfides. Methods have been developed for the synthesis of functionalized symmetrical trisulfides (Lach & Witt, 2014) and unsymmetrical diaryl disulfides (Demkowicz et al., 2008).

Antimicrobial Activity

Research has also explored the antimicrobial activity of 1,3,2-Dioxaphosphorinane derivatives. The synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates and their evaluation for antifungal and antibacterial activity indicate potential biomedical applications (Babu et al., 2008).

properties

IUPAC Name

2-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5P2S2/c1-9(2)5-11-16(18,12-6-9)15-17(19)13-7-10(3,4)8-14-17/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUFKBQSTGCCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=S)(OC1)OP2(=S)OCC(CO2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063290
Record name 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide

CAS RN

4090-51-1
Record name 1,3,2-Dioxaphosphorinane, 2,2′-oxybis[5,5-dimethyl-, 2,2′-disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4090-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaphosphorinane, 2,2'-oxybis(5,5-dimethyl-, 2,2'-disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,2-DIOXAPHOSPHORINANE, 2,2'-OXYBIS(5,5-DIMETHYL-, 2,2'-DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ339B63J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Reactant of Route 2
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Reactant of Route 3
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Reactant of Route 4
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Reactant of Route 5
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Reactant of Route 6
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide

Citations

For This Compound
5
Citations
MW McPartlin, BR Italiano, TM Tiano… - Journal of Analytical and …, 2021 - Elsevier
Flame resistant (FR) fabrics have use in civilian, military, and industrial applications. This work describes the development of a methodology aimed at identifying the fiber composition of …
Number of citations: 3 www.sciencedirect.com
S Gaan, V Salimova, P Rupper, A Ritter… - Functional textiles for …, 2011 - Elsevier
This chapter is a brief review of research and developments in the field of flame retardant textiles. The review focuses mainly on the currently available flame retardant solutions for …
Number of citations: 60 www.sciencedirect.com
T Lawton, M McPartlin, B Italiano, S Pilkenton… - 2020 - apps.dtic.mil
In response to the increasing threat of flame events in conflicts over the last few decades there is increased demand for flame resistant FRuniforms to be fielded more quickly. While the …
Number of citations: 2 apps.dtic.mil
GE Campbell, S Glazer, B Stinger, M Thompson… - 2023
Number of citations: 2
P Haglund - … , Naturvårdsverket. Found at: http://www. environ. se …, 2000
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.